molecular formula C22H22N4OS B2884796 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-36-3

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2884796
CAS No.: 894048-36-3
M. Wt: 390.51
InChI Key: UYTLKTSKAGFPAB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a synthetic organic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core system, an m -tolyl substituent at position 2, and a 3,4-dimethylbenzamide group connected via an ethyl linker at position 6. This molecular architecture places it within a class of compounds recognized for their diverse biological potential, particularly as scaffolds for antimicrobial and anticancer agent development . The compound's core structure is closely related to [1,3]thiazolo[3,2-b][1,2,4]triazolium salts that have demonstrated significant in vitro antimicrobial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as strains like Candida albicans . Recent studies on these analogous structures show minimum inhibitory concentration (MIC) values varying from 0.97 to 250 µg/mL, suggesting a promising potential for this chemical class in addressing drug-resistant microorganisms . The presence of the benzamide moiety may further influence its biological activity and interaction with enzymatic targets. Preliminary mechanistic insights from molecular docking studies on similar thiazolo-triazole compounds indicate that these molecules can engage with biological targets through a variety of interactions, including conventional hydrogen bonds, π-π stacking, and hydrophobic interactions . This profile supports further investigation into its potential mechanisms of action. The compound is intended for research applications including, but not limited to, use as a standard in analytical studies, a precursor in synthetic chemistry, and a candidate for biological screening in antimicrobial and anticancer assays. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-14-5-4-6-17(11-14)20-24-22-26(25-20)19(13-28-22)9-10-23-21(27)18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTLKTSKAGFPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural characteristics of this compound contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4OSC_{22}H_{22}N_{4}OS, with a molecular weight of approximately 390.51 g/mol. The compound features a thiazole ring fused with a triazole ring, which is significant for its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound were screened against various bacterial and fungal strains. The results demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL for the most potent derivatives .

CompoundTarget PathogenMIC (μg/mL)
Compound 10C. albicans32
Compound 11S. aureus16
Compound 35M. tuberculosis31.25

Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their anticancer potential. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms including the inhibition of tyrosine kinases and interference with fatty acid biosynthesis pathways essential for tumor growth .

In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for therapeutic applications.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Targets : Compounds in this class have been shown to bind effectively to key enzymatic targets involved in microbial resistance and cancer progression.
  • Docking Studies : Molecular docking studies suggest that these compounds interact favorably with active sites on target proteins such as FabI in bacterial systems and various kinases in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study focusing on the synthesis and screening of thiazolo[3,2-b][1,2,4]triazole derivatives found that specific modifications on the benzamide moiety enhanced antimicrobial potency against resistant strains .
  • Cancer Cell Line Testing : Another investigation into the anticancer properties of related compounds demonstrated that structural modifications influenced cytotoxic activity significantly. The study reported that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and what are the critical reaction parameters?

  • Methodology :

  • Step 1 : Condensation of m-tolyl-substituted thiazole precursors with triazole derivatives under reflux in ethanol/acetic acid (common for heterocycle formation) .
  • Step 2 : Amide coupling via activation of the benzamide moiety using carbodiimide reagents (e.g., EDC/HOBt) to link the thiazolo-triazole core to the ethylbenzamide side chain .
  • Key Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) significantly impact yield (typically 45–65%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., m-tolyl methyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected ~480–500 g/mol) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., unreacted triazole intermediates) .

Q. What structural features of this compound suggest potential biological activity?

  • Key Features :

  • Thiazolo-triazole core : Known for enzyme inhibition (e.g., kinases) due to π-π stacking with ATP-binding pockets .
  • 3,4-Dimethylbenzamide : Hydrophobic interactions with protein targets, enhancing binding affinity .
  • m-Tolyl group : Modulates solubility and membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazolo-triazole core synthesis, and what are common side reactions?

  • Optimization Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (4–6 hrs vs. 24 hrs) and improves yield by 15–20% .
  • Catalyst screening : Pd/C or CuI enhances cyclization efficiency .
    • Side Reactions :
  • Over-oxidation of thiazole sulfur (mitigated by inert atmosphere) .
  • Incomplete amide coupling (resolved via excess coupling reagents) .

Q. What mechanistic insights exist for this compound’s biological activity, and how are target interactions validated?

  • Mechanistic Studies :

  • Enzyme inhibition assays : IC50 values against kinases (e.g., EGFR) using fluorescence polarization .
  • Molecular docking : Simulations (AutoDock Vina) show strong binding to kinase ATP pockets (ΔG < -9 kcal/mol) .
    • Validation :
  • SAR studies : Modifying the m-tolyl group to p-fluorophenyl reduces activity by 50%, confirming steric-electronic requirements .

Q. How should researchers address contradictions in biological activity data across studies?

  • Approach :

  • Dose-response curves : Re-test activity at varying concentrations (1 nM–100 µM) to rule out assay-specific artifacts .
  • Off-target screening : Use proteome-wide affinity chromatography to identify unintended targets .
  • Statistical models : Multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What computational methods are recommended for predicting metabolic stability and toxicity?

  • Tools :

  • ADMET Prediction (SwissADME) : Estimates hepatic clearance (e.g., CYP3A4 susceptibility) and blood-brain barrier penetration .
  • QSAR Models : Train datasets using triazole derivatives’ toxicity data (LD50, Ames test results) .
    • Experimental Validation :
  • Microsomal stability assays : Half-life (>60 mins in human liver microsomes) indicates favorable pharmacokinetics .

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